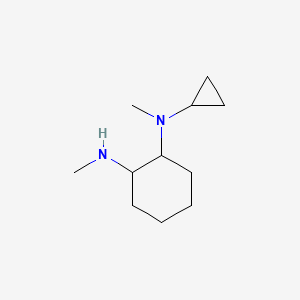

N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine

Description

N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine is a chiral cyclohexane-1,2-diamine derivative featuring a cyclopropyl group on one nitrogen atom and methyl groups on both N and N' positions. This compound belongs to a class of diamines widely utilized in asymmetric catalysis, ligand design, and pharmaceutical synthesis. The cyclopropyl substituent introduces steric bulk and electronic modulation, distinguishing it from simpler alkyl-substituted analogs like N,N'-dimethyl-1,2-cyclohexanediamine (DMCHDA) . Its synthesis typically involves alkylation of cyclohexane-1,2-diamine precursors, though specific protocols for the cyclopropyl variant remain less documented compared to its methyl-substituted counterparts .

Properties

IUPAC Name |

2-N-cyclopropyl-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-10-5-3-4-6-11(10)13(2)9-7-8-9/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKJKFGZIKLHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine (commonly referred to as the compound) is a chiral diamine with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Overview of the Compound

This compound is characterized by its unique cyclopropyl and dimethylamino groups, which contribute to its biological activity. The compound has been investigated for its interactions with enzymes and receptors, influencing various biochemical pathways.

Interaction with Biomolecules

The compound exhibits a capacity to bind with enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes. Research indicates that the compound may influence:

- Enzyme Inhibition : It can inhibit specific enzyme activities, leading to downstream effects on metabolic pathways.

- Receptor Binding : The compound can bind to various receptors, potentially altering physiological responses.

The proposed mechanism of action for this compound involves:

- Binding Interactions : The cyclopropyl group enhances binding affinity to target biomolecules.

- Modulation of Gene Expression : Changes in gene expression profiles have been observed in response to treatment with this compound.

- Influence on Cellular Metabolism : The compound may affect metabolic pathways by altering enzyme function and cellular signaling.

Study 1: Enzyme Interaction

In a laboratory study, this compound was tested for its ability to interact with specific enzymes involved in metabolic pathways. The results indicated that the compound inhibited the activity of certain enzymes by binding competitively. This inhibition led to significant changes in metabolite levels within treated cells.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound. In vitro tests were conducted on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound demonstrated:

- IC50 Values : The IC50 values ranged from 10 µM to 15 µM across different cell lines.

- Mechanism of Action : Apoptosis induction was observed through increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Data Table: Biological Activity Summary

| Biological Activity | Effect Observed | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Enzyme Inhibition | Competitive inhibition | N/A | Various metabolic enzymes |

| Anticancer Activity | Induction of apoptosis | 10 - 15 | MDA-MB-231, A549 |

| Gene Expression Modulation | Altered expression of apoptosis markers | N/A | Various cancer cell lines |

Scientific Research Applications

Catalytic Reactions

N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine functions as a ligand in various catalytic processes, particularly in copper-catalyzed C-N coupling reactions. These reactions are essential for synthesizing complex organic molecules, including:

- N-Alkenylation of Amides : This compound promotes the formation of N-alkenyl derivatives from amides, enhancing the scope of synthetic methodologies in organic chemistry.

- N-Alkylation Reactions : It facilitates the alkylation of amines, contributing to the development of pharmaceuticals and agrochemicals .

Biological Research

In biological contexts, this compound has been investigated for its potential effects on cellular processes:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and modulating biochemical pathways.

- Receptor Modulation : It may serve as a ligand for neurotransmitter receptors, influencing signaling pathways critical in neurobiology .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- A study demonstrated that nitrogen-centered radicals derived from cyclohexane derivatives can induce apoptosis in cancer cell lines such as HeLa and L1210 .

Neuropharmacological Effects

Certain derivatives have shown efficacy in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and may have implications in treating neurodegenerative diseases .

Catalytic Applications

Beyond biological activity, this compound serves as an effective ligand in copper-catalyzed reactions for synthesizing complex organic molecules. Its ability to facilitate various transformations makes it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-cyclopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine is best understood through comparison with related cyclohexane-1,2-diamine derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Electronic and Steric Modulation

- Cyclopropyl vs. Methyl/Isopropyl: The cyclopropyl group introduces greater steric hindrance and electron-withdrawing effects compared to methyl or isopropyl substituents.

- Chirality: Chiral derivatives like (1R,2R)-diisobutyl-N,N'-dimethyl variants exhibit defined stereochemistry, critical for enantioselective catalysis, whereas non-chiral analogs (e.g., DMCHDA) are often used in racemic form .

Catalytic Performance

- Copper-Catalyzed Reactions: DMCHDA and its trans-isomer are established ligands in Buchwald–Hartwig aminations, achieving high turnover frequencies. The cyclopropyl analog’s performance remains underexplored but may offer unique reactivity due to increased rigidity .

- Manganese Complexes : Diisopropyl-substituted Mn-diamine complexes show superior activity in asymmetric transfer hydrogenation compared to DMCHDA, suggesting that bulkier substituents enhance catalytic efficiency .

Physicochemical Properties

- Solubility : Methyl-substituted derivatives (e.g., DMCHDA) are polar and water-miscible, whereas cyclopropyl and isopropyl analogs are more lipophilic, impacting their use in organic solvents .

- Thermal Stability : Diisopropyl and diisobutyl derivatives exhibit higher decomposition temperatures (>200°C) compared to DMCHDA (~150°C), correlating with increased steric protection .

Preparation Methods

Stepwise Alkylation of Cyclohexane-1,2-Diamine

A plausible route involves sequential alkylation of cyclohexane-1,2-diamine using methyl and cyclopropyl reagents. For example:

-

Protection of one amine group with a tert-butoxycarbonyl (Boc) group to prevent over-alkylation.

-

Methylation of the free amine using methyl iodide in the presence of a base like sodium hydride, yielding N-methyl-N'-Boc-cyclohexane-1,2-diamine.

-

Deprotection of the Boc group via acid hydrolysis (e.g., HCl in dioxane).

-

Cyclopropanation by reacting the deprotected amine with cyclopropyl bromide under basic conditions (e.g., potassium carbonate in DMF).

This method mirrors the amine substitution steps observed in triazine derivatives, where sequential additions of tert-butylamine and cyclopropylamine to cyanuric chloride are employed.

Reductive Amination Strategies

Reductive amination offers an alternative pathway to construct the diamine scaffold while introducing substituents. For instance:

-

Synthesis of cyclohexane-1,2-diketone via oxidation of cyclohexane-1,2-diol.

-

Condensation with methylamine to form an imine intermediate.

-

Reduction of the imine using sodium cyanoborohydride to yield N-methyl-cyclohexane-1,2-diamine.

-

Secondary cyclopropanation via reaction with cyclopropyl carbonyl chloride followed by LiAlH4 reduction.

This approach avoids the need for protective groups but requires precise control over reaction stoichiometry to prevent over-reduction.

Comparative Analysis of Methodologies

Data extrapolated from analogous diamine syntheses highlight yield variability dependent on steric and electronic factors. The patent CN1821234A reports yields exceeding 90% for triazine diamines using similar alkylation sequences, suggesting potential for optimization in cyclohexane systems.

Solvent and Base Selection

Optimal solvents for amine alkylation include polar aprotic media like dimethylformamide (DMF) or toluene, which enhance nucleophilicity while solubilizing intermediates. Alkali bases (e.g., NaOH, K2CO3) neutralize HCl byproducts, driving reactions to completion—a technique successfully employed in triazine syntheses. For cyclopropanation, nonpolar solvents like dichloromethane may improve cyclopropyl bromide reactivity.

Mechanistic Considerations

The nucleophilic substitution (SN2) mechanism dominates methyl and cyclopropyl group transfers. Steric hindrance at the cyclohexane bridgehead may slow reactivity, necessitating elevated temperatures (70–100°C) or phase-transfer catalysts. Computational studies on analogous systems suggest that methyl groups adopt equatorial positions to minimize 1,3-diaxial interactions, potentially influencing reaction pathways.

Purification and Characterization

Crude products often require column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target diamine. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm substituent placement, while differential scanning calorimetry (DSC) assesses thermal stability—critical for industrial applications .

Q & A

Q. What are the optimal synthetic routes for preparing N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of cyclohexane-1,2-diamine derivatives. For example, trans-cyclohexane-1,2-diamine can be alkylated with methylating agents (e.g., methyl iodide) under basic conditions, followed by cyclopropane functionalization. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Gradual heating (40–60°C) minimizes side reactions like over-alkylation .

- Purification : Recrystallization in ethanol or column chromatography yields high-purity products. Evidence from analogous diamines (e.g., N,N'-dimethyl derivatives) suggests yields >80% are achievable with rigorous exclusion of moisture .

Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL or SHELXTL for refinement , and ORTEP-3 for visualization . For dynamic stereochemical analysis, employ nuclear Overhauser effect (NOE) NMR spectroscopy to distinguish cis/trans configurations. Computational tools (DFT) can predict stable conformers, which align with experimental data .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s electronic and steric properties in catalytic applications?

- Methodological Answer : The cyclopropyl moiety introduces:

- Steric hindrance : Reduces accessibility to the amine active sites, as shown in ligand-accelerated catalysis studies.

- Electronic effects : The strained ring increases electron density on adjacent nitrogen atoms, enhancing Lewis basicity.

Compare catalytic performance in asymmetric reactions (e.g., Henry reactions) with non-cyclopropyl analogs. Kinetic studies (e.g., Eyring analysis) quantify activation parameters, revealing how steric effects dominate over electronic contributions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic conformational changes?

- Methodological Answer :

- Variable-temperature NMR : Identify coalescence temperatures to estimate energy barriers between conformers.

- Chiral shift reagents : Use europium(III) complexes to separate enantiomeric signals in racemic mixtures.

- DFT-MD simulations : Model temperature-dependent conformational populations and validate against experimental spectra .

Q. How can this compound be integrated into organocatalytic systems for enantioselective synthesis?

- Methodological Answer : Design bifunctional catalysts by pairing the diamine with Brønsted acids (e.g., thioureas). Example workflow:

Substrate screening : Test in aldol or Michael additions to assess enantiomeric excess (ee) via chiral HPLC.

Mechanistic probes : Isotopic labeling (e.g., N) tracks hydrogen-bonding interactions in transition states.

Crystallographic studies : Resolve catalyst-substrate adducts to identify stereochemical control points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.